molecular formula C19H18N4O4S B2581450 5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034306-36-8

5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide

Numéro de catalogue B2581450
Numéro CAS: 2034306-36-8
Poids moléculaire: 398.44
Clé InChI: HBEPVOOTLBYVEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide, also known as BIP-R1, is a chemical compound that has shown potential in scientific research for its ability to inhibit the activity of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a critical role in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 activity by BIP-R1 has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.

Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial Activity : A study on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, which are structurally related to the compound of interest, demonstrated significant in vitro activity against Gram-positive and Gram-negative bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. The most active compound exhibited MIC values ranging from 15.62 to 31.25 μmol/L against these pathogens (Krátký et al., 2012).

  • Anti-inflammatory Effects : In the context of inflammatory bowel disease (IBD), sulfasalazine, a drug consisting of a sulfonamide linked to 5-aminosalicylic acid, is extensively used for treatment. Sulfasalazine is reductively cleaved in the lower bowel to release 5-aminosalicylic acid, which is the active therapeutic moiety. A polymeric drug delivering 5-aminosalicylic acid directly to the lower bowel has shown promise in more effectively treating IBD with reduced side effects, suggesting potential new therapeutic strategies utilizing sulfonamide derivatives for inflammatory conditions (Brown et al., 1983).

Therapeutic Potential

  • Prokinetic Agents : Benzamide derivatives, which share a core structural motif with "5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide," have been synthesized and evaluated for their effect on gastrointestinal motility. Some compounds accelerated gastric emptying and increased the frequency of defecation, suggesting their potential as novel prokinetic agents with reduced side effects. Specifically, a compound was identified as a selective serotonin 4 receptor agonist, showing promise for the treatment of both upper and lower gastrointestinal tract disorders (Sonda et al., 2004).

Propriétés

IUPAC Name

2-methoxy-5-[(2-pyridin-4-ylpyridin-4-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-27-18-3-2-15(11-16(18)19(20)24)28(25,26)23-12-13-4-9-22-17(10-13)14-5-7-21-8-6-14/h2-11,23H,12H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEPVOOTLBYVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.